FluoroaceticAcid
Description
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Properties
CAS No. |
144-49-1 |
|---|---|
Molecular Formula |
C21H27Cl4N3O |
Origin of Product |
United States |
Historical and Foundational Research Perspectives on Fluoroacetic Acid
Early Academic Delineation and Recognition of Biogenic Origins
Fluoroacetic acid (FCH₂CO₂H) was first synthesized in the laboratory in 1896 by Swarts in Ghent. mmsl.czag.state.mn.us Initially, its physicochemical properties were recorded, but its notable toxicity was not immediately recognized. mmsl.cz The potential of fluoroacetic acid as a toxic agent became more apparent during World War II rodenticide research. ag.state.mn.us
A pivotal moment in the understanding of fluoroacetic acid came with the recognition of its natural, biogenic origins. In 1943 and 1944, J.C. Marais of South Africa isolated the compound from the highly poisonous South African plant Dichapetalum cymosum, commonly known as "gifblaar" or "poison leaf". nih.govpublish.csiro.auunl.eduwikipedia.orgchemeurope.com This discovery was significant as it identified fluoroacetic acid as one of the few known naturally occurring organofluorine compounds. wikipedia.org The presence of fluoroacetate (B1212596) (the conjugate base of fluoroacetic acid) has since been identified in at least 40 plant species across Australia, Brazil, and Africa, belonging to families such as Fabaceae, Rubiaceae, Bignoniaceae, Malpighiaceae, and Dichapetalaceae. nih.govwikipedia.orgchemeurope.comwikipedia.orgresearchgate.net These plants are believed to produce fluoroacetate as a defense mechanism against herbivory. nih.govresearchgate.net Early reports also indicated that extracts from Chailletia toxicaria, a plant found in Sierra Leone, were used to poison rats as early as 1904, and this plant also contains fluoroacetic acid or its salts. wikipedia.orgchemeurope.com
Evolution of Research Paradigms in Fluoroacetate Chemistry
The research paradigms surrounding fluoroacetic acid shifted significantly following the discovery of its potent toxicity. Early studies focused on understanding the effects of fluoroacetate poisoning in animals. nih.gov Investigations revealed that fluoroacetate interferes with metabolic processes, particularly the metabolism of acetate (B1210297). ag.state.mn.usnih.gov
A major breakthrough in understanding the mechanism of fluoroacetate toxicity was the concept of "lethal synthesis," proposed by Sir Rudolph Peters. mmsl.czresearchgate.netregulations.gov This paradigm explained how a seemingly non-toxic compound like fluoroacetate could be converted within the organism into a highly toxic metabolite. mmsl.czregulations.gov It was discovered that fluoroacetate is converted to fluoroacetyl coenzyme A, which then condenses with oxaloacetate to form fluorocitrate. unl.eduwikipedia.orgregulations.gov Fluorocitrate is a potent inhibitor of the enzyme aconitase in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. unl.eduwikipedia.orgregulations.govontosight.ainih.govtaylorandfrancis.comnih.gov The inhibition of aconitase blocks the TCA cycle, leading to a buildup of citrate (B86180) and a disruption of cellular energy production. unl.eduwikipedia.orgontosight.aitaylorandfrancis.com This understanding of the biochemical target and the concept of lethal synthesis represented a major evolution in the research of fluoroacetate chemistry and its biological impact.
Further research has explored the biosynthesis of fluoroacetate in plants and microorganisms. While the exact biosynthesis pathway in plants is still largely unknown, studies have investigated the potential involvement of enzymes like β-cyanoalanine synthase and the incorporation of fluoride (B91410) ions. publish.csiro.au Research has also identified that some bacteria, such as Streptomyces cattleya, can produce fluoroacetate through the action of an enzyme called fluorinase. nih.govnih.gov
The development of analytical methods for detecting and quantifying fluoroacetic acid in various matrices has also been a crucial aspect of research, particularly in understanding its distribution in plants and its environmental fate. ebi.ac.uk
Seminal Academic Contributions to Fluoroacetic Acid Studies
Several researchers have made seminal contributions to the field of fluoroacetic acid studies. The isolation and identification of fluoroacetic acid from Dichapetalum cymosum by J.C. Marais in the 1940s was a foundational contribution, establishing its biogenic origin. nih.govpublish.csiro.auunl.eduwikipedia.orgchemeurope.com
Sir Rudolph Peters and his colleagues made pioneering contributions in elucidating the biochemical mechanism of fluoroacetate toxicity, introducing the concept of "lethal synthesis" and identifying the inhibition of the Krebs cycle as the primary mode of action. mmsl.czresearchgate.netregulations.gov Their work in the mid-20th century provided the biochemical framework for understanding how fluoroacetate exerts its toxic effects. Studies by Buffa and Peters, for instance, reported significant increases in citrate levels in various tissues of rats poisoned with fluoroacetate, providing evidence for aconitase inhibition. unl.edu
Other notable contributions include research into the distribution of fluoroacetate in various plant species by researchers in Australia, Brazil, and Africa. nih.govpublish.csiro.au Investigations into the enzymatic degradation of fluoroacetate by microorganisms have also been significant, identifying enzymes like fluoroacetate dehalogenase in soil bacteria and rumen bacteria. nih.govwikipedia.orgrug.nlsciencemadness.orgaip.org
The synthesis of fluorocitrate and the study of its interaction with aconitase by researchers such as Elliott, Kalnitsky, Buffa, and Peters further solidified the understanding of the toxic metabolite and its target enzyme. unl.edu
Here is a summary of some key findings regarding the natural occurrence of fluoroacetate:
| Plant Genus | Geographic Location | Notes | Source |
| Dichapetalum | Africa | Includes D. cymosum (Gifblaar) and D. toxicarium. Some species accumulate high concentrations. nih.govwikipedia.orgchemeurope.com | nih.govwikipedia.orgchemeurope.com |
| Palicourea | South America (Brazil) | Includes P. marcgravii. publish.csiro.au | publish.csiro.au |
| Amorimia | South America | Generally lower concentrations than P. marcgravii. nih.gov | nih.gov |
| Gastrolobium | Australia | Around 40 species. nih.govterrestrialecosystems.com | nih.govterrestrialecosystems.com |
| Oxylobium | Australia | Several species. publish.csiro.auterrestrialecosystems.com | publish.csiro.auterrestrialecosystems.com |
| Acacia | Australia | Includes A. georginae. publish.csiro.au | publish.csiro.au |
| Chailletia | Africa (Sierra Leone) | Contains fluoroacetic acid or its salts. wikipedia.orgchemeurope.com | wikipedia.orgchemeurope.com |
These findings underscore the importance of biogenic fluoroacetate as a significant natural toxin and highlight the diverse plant species that have evolved to produce this compound.
Natural Biogenesis and Global Occurrence of Fluoroacetic Acid
Plant-Mediated Biosynthetic Pathways of Fluoroacetate (B1212596)
Fluoroacetate was first isolated from the South African plant Dichapetalum cymosum in 1943. nih.govpublish.csiro.au Since then, it has been identified in other plant genera, including Palicourea, Acacia, Gastrolobium, and Oxylobium, predominantly in the order Leguminales. publish.csiro.au The presence of fluoroacetate in plants is believed to serve as a defense mechanism against herbivores due to its toxicity upon ingestion. nih.govsolubilityofthings.comresearchgate.net
Enzymology of Fluorine Incorporation in Fluoroacetate Synthesis
The precise enzymatic mechanisms for fluorine incorporation in plant fluoroacetate synthesis are still being investigated. While studies have been conducted, researchers have faced challenges in identifying the specific enzymes and mechanisms involved in plants like Dichapetalum cymosum. nih.gov Bioinformatic analyses suggest that plants may lack homologs of the fluorinase enzyme found in some bacteria, which is known to catalyze the formation of a carbon-fluorine bond. nih.gov This implies that plants may utilize a different, unprecedented biochemical reaction for C-F bond formation. nih.gov
One proposed mechanism in plants involves the potential for fluoride (B91410) ion to act as a nucleophile for a non-specific enzyme that synthesizes various β-substituted alanines. publish.csiro.au This enzyme is thought to be linked to pyridoxal (B1214274) phosphate (B84403). publish.csiro.au The mechanism for fluoride incorporation might involve a direct attack on a carbonium ion or an exchange process. publish.csiro.au Fluoroacetic acid could potentially be derived from a fluoro-(Cα-pyridoxal phosphate) unit through processes involving transamination and release of fluoropyruvic acid, which may then undergo oxidative decarboxylation to produce fluoroacetic acid. publish.csiro.au Alternatively, a pathway involving decarboxylation, transamination, and hydrolytic release of fluoroacetaldehyde (B75747), followed by oxidation to fluoroacetic acid, has been suggested. publish.csiro.au
Precursor Chemistry and Metabolic Flux in Biogenesis
The precursor chemistry and metabolic flux in plant fluoroacetate biogenesis are not fully elucidated. While some studies have explored potential precursors like pyruvate, cysteine, serine, or their derivatives, the exact pathways remain unclear. publish.csiro.au Research using labeled precursors in Gastrolobium bilobum did not show incorporation of 13C from adenosine-13C-ribose, serine, or acetate (B1210297) into fluoroacetate, suggesting that previously hypothesized pathways involving S-adenosylmethionine, a C3-pyridoxal phosphate complex, or acetyl-CoA may not be the primary routes in this plant. nih.gov This further supports the idea of an unknown biochemical mechanism for C-F bond formation in this species. nih.gov
Despite the uncertainties surrounding the initial C-F bond formation, once fluoroacetate is formed, it can be converted to fluoroacetyl coenzyme A. publish.csiro.au This activated form can then be metabolized further, potentially being incorporated into long-chain ω-fluoro fatty acids or condensing with oxaloacetate to produce fluorocitrate, a potent inhibitor of the citric acid cycle. publish.csiro.auwikipedia.org
Phylogenetic Distribution of Fluoroacetate-Producing Flora
Fluoroacetate-producing plants are found in several families, including Fabaceae, Rubiaceae, Bignoniaceae, Malpighiaceae, and Dichapetalaceae. researchgate.net Notable genera include Dichapetalum, Palicourea, Acacia, Gastrolobium, and Oxylobium. publish.csiro.auresearchgate.net These plants are primarily distributed in tropical and subtropical regions of Australia, Brazil, and Africa. wikipedia.orgsciencemadness.orgresearchgate.net In Australia, Gastrolobium and Oxylobium species, along with Acacia georginae, are significant fluoroacetate producers. nih.govpublish.csiro.au In Brazil, Palicourea marcgravii and Amorimia rigida are among the most common toxic plants containing fluoroacetate. nih.govnih.gov Dichapetalum cymosum is a well-known source in South Africa. nih.govpublish.csiro.au
Here is a data table summarizing some known fluoroacetate-producing plants and their geographical distribution:
| Plant Genus/Species | Family | Geographical Distribution |
| Dichapetalum cymosum | Dichapetalaceae | Africa (South Africa) |
| Palicourea marcgravii | Rubiaceae | South America (Brazil) |
| Amorimia rigida | Malpighiaceae | South America (Brazil) |
| Acacia georginae | Fabaceae | Australia |
| Gastrolobium spp. | Fabaceae | Australia |
| Oxylobium spp. | Fabaceae | Australia |
| Pseudocalymma elegans | Bignoniaceae | Brazil |
| Arrabidaea bilabiata | Bignoniaceae | Brazil |
| Arrabidaea japurensis | Bignoniaceae | Brazil |
| Mascagnia rigida | Malpighiaceae | Brazil |
| Mascagnia elegans | Malpighiaceae | Brazil |
| Mascagnia pubiflora | Malpighiaceae | Brazil |
| Mascagnia aff. rigida | Malpighiaceae | Brazil |
| Mascagnia exotropica | Malpighiaceae | Brazil |
| Mascagnia sepium | Malpighiaceae | Brazil |
| Palicourea aeneofusca | Rubiaceae | Brazil |
| Palicourea juruana | Rubiaceae | Brazil |
| Palicourea grandiflora | Rubiaceae | Brazil |
Microbial Contributions to Environmental Fluoroacetate Pools
Beyond plants, certain microorganisms also contribute to the environmental presence of fluoroacetate. sciencemadness.orgsolubilityofthings.comwikipedia.orgwikipedia.orgwikidata.org
Identification of Fluoroacetate-Synthesizing Microorganisms
The soil bacterium Streptomyces cattleya is a notable example of a microorganism capable of synthesizing fluoroacetate from inorganic fluoride. nih.govucd.iefluorideresearch.orgnih.govscispace.com This organism is one of the few bacteria known to produce fluorometabolites. rsc.org Other bacterial species have also been identified that can produce fluoroacetate in the environment. nih.gov
Biochemical Mechanisms of Microbial Fluoroacetate Formation
In Streptomyces cattleya, the biosynthesis of fluoroacetate involves a unique enzyme called fluorinase (also known as 5'-fluoro-5'-deoxyadenosine (B1198245) synthase). nih.govucd.iefluorideresearch.orgthe-innovation.org This enzyme catalyzes the formation of a carbon-fluorine bond through a nucleophilic substitution reaction between a fluoride ion and S-adenosyl-L-methionine (SAM), producing 5'-fluoro-5'-deoxyadenosine (5'-FDA). nih.govucd.iefluorideresearch.orgthe-innovation.orgresearchgate.net 5'-FDA is then processed to yield fluoroacetate and 4-fluorothreonine (B18676). nih.gov
Studies using isotopically labeled precursors have provided insights into the metabolic origin of fluoroacetate in S. cattleya. Glycerol has been shown to be a good precursor for fluoroacetate biosynthesis in this bacterium, with the carbon skeleton of fluoroacetate deriving from C-1 and C-2 of glycerol, potentially through β-hydroxypyruvate. scispace.comasm.org Fluoroacetaldehyde has also been identified as a precursor to fluoroacetate and 4-fluorothreonine in S. cattleya. rsc.orgrsc.org An NAD+-dependent aldehyde dehydrogenase that efficiently oxidizes fluoroacetaldehyde to fluoroacetate has been purified from S. cattleya, suggesting a specific role in fluoroacetate biosynthesis. rsc.orgillinois.edu
Here is a data table illustrating the key step in microbial fluoroacetate synthesis by Streptomyces cattleya:
| Reactants | Enzyme | Products |
| Fluoride ion, S-adenosyl-L-methionine (SAM) | Fluorinase | 5'-fluoro-5'-deoxyadenosine (5'-FDA) |
| 5'-fluoro-5'-deoxyadenosine (5'-FDA) | (Further processing) | Fluoroacetate, 4-fluorothreonine |
Environmental Dynamics and Geochemical Cycling of Fluoroacetic Acid
Transport and Partitioning Mechanisms in Environmental Compartments
The transport and partitioning of fluoroacetic acid in the environment are influenced by its physical and chemical properties, such as its solubility and its interaction with different environmental matrices. Fluoroacetic acid is known to be soluble in water, which significantly impacts its mobility in aqueous environments. solubilityofthings.comilo.org
Soil Adsorption and Desorption Dynamics
The interaction of fluoroacetic acid with soil is a key factor in determining its fate in terrestrial environments. Studies on the adsorption and desorption dynamics of fluoroacetic acid in soil indicate that its retention can vary depending on soil properties. Generally, fluoroacetic acid is considered poorly adsorbed to soil and is classified as a mobile organic compound in most soil types. europa.eu However, soils with high organic matter content have shown a greater affinity for fluoroacetic acid compared to soils with low organic matter levels. This suggests that organic matter plays a role in the adsorption phenomenon. europa.euresearchgate.net
Research using batch equilibrium methodology on various soil samples has demonstrated a range of adsorption coefficients (Kd) for trifluoroacetic acid (TFA), a related compound, from 0.19 to 20 L/kg in organic and mineral soils. europa.eu Organic soils exhibited higher retention, adsorbing between 20% and 60% of added TFA, while mineral soils retained between 0% and 15%. europa.eu The mobility of TFA in soil, based on Kd values, suggests it is immobile (Kd > 10) in only a small percentage of soils with elevated organic matter content. europa.eu The retention of TFA has also been observed to increase with decreasing pH and decrease with increasing concentrations of competing anions like fluoride (B91410), chloride, and sulfate. europa.eu
Table 1: Soil Adsorption Data for a Related Compound (Trifluoroacetic Acid)
| Soil Type | Kd Range (L/kg) | Percentage Adsorbed | Mobility Classification (Based on Kd) |
| Organic Soils | 0.19 - 20 | 20% - 60% | Immobile (Kd > 10) in limited cases |
| Mineral Soils | 0.19 - 20 | 0% - 15% | Mobile in the majority of cases |
| Representative Soils (Geometric Mean) | 0.94 (at 25°C) | - | Intermediate mobility |
Hydrological Transport and Mobility
Given its solubility in water and limited adsorption to most soils, fluoroacetic acid exhibits significant mobility in hydrological systems. solubilityofthings.comilo.orgeuropa.eu Water serves as a primary transport mechanism for fluoroacetic acid in the environment. dtic.mil Its presence has been detected in various water bodies, including rain, fog, and oceans. mdpi.comfluorocarbons.org
The partitioning of fluoroacetic acid into aqueous phases is expected due to its properties. mdpi.com For related compounds like trifluoroacetic acid (TFA), the low octanol-water partition coefficient (log Pow = -2.1) indicates a low potential for bioaccumulation and a preference for the aqueous phase. researchgate.netmdpi.com While the log Pow for fluoroacetic acid is estimated to be -0.061, it still suggests a relatively low potential for partitioning into organic phases compared to water. ilo.orgitcilo.org
The mobility of fluoroacetic acid in soils, as discussed in Section 3.1.1, directly influences its potential for leaching into groundwater and subsequent transport within aquifer systems. europa.euresearchgate.net
Atmospheric Volatilization Studies
Information specifically on the atmospheric volatilization of fluoroacetic acid is limited in the provided search results. However, related compounds like methyl fluoroacetate (B1212596) are indicated to exist solely as a vapor in the atmosphere if released to air, based on estimated vapor pressure. nih.gov For fluoroacetic acid itself, the evaporation at 20°C is described as negligible, although a harmful concentration of airborne particles can be reached quickly under certain conditions like spraying or when powdered. ilo.orgitcilo.org The vapor pressure of fluoroacetic acid at 20°C is 534 Pa. ilo.org
Studies on trifluoroacetic acid (TFA) suggest that significant volatilization from water bodies can be excluded due to its physicochemical characteristics. mdpi.com TFA in the atmosphere is expected to partition entirely into fog and cloud water. mdpi.com While these findings are for a related compound, they provide some context for the potential behavior of fluoroacetic acid in the atmosphere, suggesting that partitioning into atmospheric water might be more significant than volatilization as a gas.
Abiotic Transformation Pathways of Fluoroacetate in Natural Systems
Abiotic transformation pathways, such as hydrolysis and photolysis, can influence the persistence and fate of chemical compounds in the environment. For fluoroacetic acid, these processes play a role in its potential degradation in natural systems.
Hydrolytic Degradation Mechanisms
The provided information suggests that fluoroacetic acid will break down in water to "harmless side products". sciencemadness.org However, detailed hydrolytic degradation mechanisms specifically for fluoroacetic acid in the environment are not extensively described in the search results.
For the related compound trifluoroacetic acid (TFA), it is stated that it is not expected to undergo hydrolysis in the environment due to the lack of functional groups that hydrolyze under environmental conditions. nih.gov This highlights a potential difference in the hydrolytic stability between fluoroacetic acid and trifluoroacetic acid, with fluoroacetic acid appearing more susceptible to hydrolysis based on one source. sciencemadness.org
Studies on the thermal degradation of haloacetic acids, including trifluoroacetic acid, indicate that hydrolysis can occur, and the rate depends on the degree of ionization of the carbon-halogen bond. academicjournals.org Nucleophilic attack by water on the alpha-carbon atom is responsible for hydrolysis. academicjournals.org While this general mechanism is described for haloacetic acids, specific details and rates for fluoroacetic acid hydrolysis in environmental conditions are not provided.
Biotic Transformation Pathways of Fluoroacetate (Non-Degradation Bioremediation Focus)
Biotic transformations of fluoroacetate in the environment involve interactions with plants and microorganisms. While some microbial processes can lead to the degradation of fluoroacetate, other biotic interactions involve uptake and metabolic cycling within organisms, which can influence its environmental fate without necessarily resulting in complete detoxification or mineralization.
Plant Uptake and Metabolic Cycling
Plants can take up fluoroacetate from the soil and water inchem.org. While some plants, known as obligatory fluoroacetate accumulators, actively synthesize and store high concentrations of FA, other plant species may take up FA from the environment fluorideresearch.orgenvirolink.govt.nz. The biosynthesis of fluoroacetate in plants is a rare process, involving the formation of a carbon-fluorine bond fluorideresearch.orgnih.gov. Proposed mechanisms for this biosynthesis suggest the involvement of fluoride ion incorporation into a C3 entity linked to pyridoxal (B1214274) phosphate (B84403), derived from amino acids like cysteine or serine publish.csiro.au. Fluoroacetate is then thought to be derived from this fluorinated unit through processes involving intermediates like fluoropyruvic acid or fluoroacetaldehyde (B75747) publish.csiro.au.
Once taken up or synthesized, fluoroacetate can undergo metabolic cycling within the plant. In fluoroacetate-producing plants, the compound accumulates, often in young leaves, as a defense mechanism envirolink.govt.nznih.gov. Research on Gastrolobium bilobum, a fluoroacetate-producing shrub, showed that fluoroacetate accumulates to millimolar levels in young leaves but not significantly in older leaves, stems, or roots nih.gov. Studies using isotopically labeled precursors in G. bilobum have explored the biosynthetic pathways, indicating that the plant creates the C-F bond through a mechanism that is not fully understood and differs from the fluorinases found in some microorganisms nih.gov.
While some plants can metabolize fluoroacetate and cleave the carbon-fluorine bond, suggesting a potential for detoxification or further transformation, the extent and pathways of this metabolism can vary between species fluorideresearch.orgosti.gov. For instance, studies with Acacia georginae, peanut (Arachis hypogaea), castor bean (Ricinus communis), and Pinto bean (Phaseolus vulgaris) showed that supplied 2-14C-fluoroacetate was incorporated into various water-soluble and lipid fractions, with some evolution of 14CO2 osti.gov. This indicates that while some breakdown might occur, incorporation into other metabolic pools is also a significant process osti.gov. Fluorocitrate, the toxic metabolite formed from fluoroacetate in animals, has also been detected in tea leaves, suggesting a potential for plants to convert fluoroacetate into this compound envirolink.govt.nz.
The persistence of fluoroacetate residues in plants can vary. Studies have indicated that the maximum length of time fluoroacetate residues persist in some plants is approximately 38 days bionet.nz.
Microbial Transformations in Soil and Water (Broad Scope)
Microorganisms in soil and water play a significant role in the transformation of fluoroacetate. While microbial degradation, leading to the cleavage of the carbon-fluorine bond and formation of fluoride and glycolate (B3277807), is a well-documented process, other microbial transformations also occur nih.govresearchgate.netdoc.govt.nznih.gov.
Various bacterial and fungal genera have been identified with the ability to transform or degrade fluoroacetate, including Pseudomonas, Fusarium, Bacillus, Acinetobacter, Arthrobacter, Aureobacterium, Weeksella, Streptomyces, Aspergillus, Cryptococcus, Penicillium, Delftia, Burkholderia, Cupriavidus, Staphylococcus, Ancylobacter, Ralstonia, and Stenotrophomonas nih.govresearchgate.netwikipedia.orgnih.govnih.govresearchgate.net. These microorganisms can influence the fate of fluoroacetate in the environment through various mechanisms.
Beyond complete defluorination, microbes can be involved in other transformations. For example, some microorganisms have the ability to synthesize fluoroacetate naturally, such as the soil bacterium Streptomyces cattleya, which produces fluoroacetate and 4-fluorothreonine (B18676) from inorganic fluoride nih.govfluorideresearch.org. This biosynthesis involves enzymes like fluorinase, which catalyzes the formation of a C-F bond nih.govfluorideresearch.org. Other fluorinated metabolites, such as 5-fluoro-5-deoxy-D-ribulose, have also been identified in Streptomyces species researchgate.net.
Microbial communities can also influence the fate of fluoroacetate through processes like biosorption or co-metabolism mcgill.caacs.org. While research often focuses on degradation for bioremediation purposes, the broader scope of microbial transformations includes uptake, incorporation into cellular components, or conversion into intermediate metabolites that may not involve immediate defluorination osti.govmcgill.ca.
The rate and extent of microbial transformations of fluoroacetate in soil and water are influenced by environmental factors such as temperature and moisture content researchgate.netpsu.edu. Studies have shown that higher temperatures generally lead to more rapid loss of fluoroacetate residues in soil researchgate.netpsu.edu. The presence and activity of specific microbial communities capable of these transformations are also crucial factors researchgate.netmcgill.ca.
While the focus is often on the breakdown of fluoroacetate, it is important to consider the full spectrum of microbial interactions, including biosynthesis and transformations that alter the compound's structure or location in the environment without complete mineralization.
Data Table 1: Examples of Fluoroacetate-Transforming Microorganisms
| Microorganism Genus | Type | Transformation/Activity | Source Environment |
| Pseudomonas | Bacteria | Degradation (defluorination), Transformation | Soil, Water nih.govresearchgate.netdoc.govt.nzwikipedia.orgresearchgate.net |
| Fusarium | Fungus | Degradation (defluorination) | Soil researchgate.netdoc.govt.nzwikipedia.orgnih.gov |
| Streptomyces | Bacteria | Biosynthesis of fluoroacetate and fluorothreonine, Degradation | Soil, Plants nih.govfluorideresearch.orgnih.govresearchgate.net |
| Bacillus | Bacteria | Degradation | Soil nih.govnih.gov |
| Delftia | Bacteria | Degradation (defluorination) | Soil researchgate.net |
| Burkholderia | Bacteria | Degradation (defluorination) | Soil, Plants nih.govnih.govresearchgate.net |
| Ancylobacter | Bacteria | Degradation | Soil, Plants nih.govnih.gov |
| Staphylococcus | Bacteria | Degradation | Soil, Plants nih.govnih.gov |
| Paenibacillus | Bacteria | Degradation | Soil, Plants nih.govnih.gov |
| Cupriavidus | Bacteria | Degradation | Soil, Plants nih.gov |
| Ralstonia | Bacteria | Degradation | Soil, Plants nih.gov |
| Stenotrophomonas | Bacteria | Degradation | Soil, Plants nih.gov |
Data Table 2: Fluoroacetate Persistence in Soil at Different Temperatures
| Temperature (°C) | Transformation Half-life (DT50) in Soil (days) | Source |
| 5 | 22 to 43 | researchgate.net |
| 10 | 10 to 21 | researchgate.net |
| 20 | 6 to 8 | researchgate.net |
Note: Data derived from a laboratory microcosm study using three New Zealand soil types. researchgate.net
Microbial Biotransformations and Biodegradation Mechanisms of Fluoroacetic Acid
Enzymatic Pathways of Fluoroacetate (B1212596) Dehalogenation
The enzymatic dehalogenation of fluoroacetate is a key pathway in its microbial detoxification. This reaction typically results in the hydrolytic cleavage of the carbon-fluorine bond. nih.govresearchgate.netnih.gov The primary product of this dehalogenation is glycolate (B3277807), with the concomitant release of fluoride (B91410) ions. nih.govresearchgate.net This hydrolytic defluorination does not require energy input, and the resulting glycolate can potentially be utilized by the microorganisms as a source of carbon and energy. nih.govnih.gov
Characterization of Fluoroacetate Dehalogenases (FAcDs)
Fluoroacetate dehalogenases (FAcDs) are enzymes capable of cleaving the strong carbon-fluorine bond in fluoroacetate. ebsa2025.eu These enzymes are often classified as α/β hydrolases. uniprot.orgnih.govrsc.org FAcDs have been isolated and characterized from various bacteria, including species of Burkholderia, Pseudomonas, Moraxella, Delftia, and Rhodopseudomonas. nih.govuniprot.org
Characterization studies of FAcDs have revealed insights into their structure and activity. For instance, the FAcD from Burkholderia sp. strain FA1 was purified and estimated to have molecular weights suggesting it functions as a dimer. researchgate.net Another study using NMR spectroscopy characterized the conformational states of the homodimeric FAcD, providing insights into its dynamics. nih.govrsc.org While many FAcDs show activity with other halogenated acetates like chloroacetate (B1199739) and bromoacetate, they typically exhibit the highest catalytic efficiency with fluoroacetate. nih.gov Some studies have also explored the activity of FAcDs on more highly fluorinated compounds, noting limitations but also identifying variants with some activity, providing starting points for enzyme engineering efforts. ebsa2025.euacs.org
Gene Expression and Regulation in Fluoroacetate Degrading Microorganisms
The expression of fluoroacetate dehalogenase genes in microorganisms is often regulated in response to the presence of fluoroacetate. For example, in Burkholderia sp., the fluoroacetate dehalogenase gene (fac-dex) is up-regulated when fluoroacetate is present and is not detectable in its absence or when cells are grown on alternative media. uniprot.org
Studies involving genome-wide expression analysis of fluoroalkane-metabolizing bacteria, such as Pseudomonas sp. strain 273, have provided insights into the genes involved in the degradation of fluorinated compounds. While this strain metabolizes terminally fluorinated alkanes, the research highlighted the upregulation of an (S)-2-haloacid dehalogenase gene in the presence of a fluorinated substrate, suggesting a role in removing the ω-fluorine. acs.org This indicates that similar regulatory mechanisms might be at play in the expression of dehalogenases involved in fluoroacetate degradation. Understanding these regulatory networks is crucial for potentially enhancing the bioremediation capabilities of these microorganisms. frontiersin.org
Mechanistic Studies of Carbon-Fluorine Bond Cleavage
The cleavage of the carbon-fluorine bond by FAcDs is a subject of detailed mechanistic studies. The reaction is generally understood to proceed via a nucleophilic substitution (SN2) like mechanism. researchgate.netnih.govpnas.orgresearchgate.netportlandpress.com In this proposed two-step process, an aspartate residue within the enzyme's active site acts as a nucleophile, attacking the carbon atom bonded to the fluorine and displacing the fluoride ion. researchgate.netresearchgate.netportlandpress.com This results in the formation of a covalent enzyme-glycolyl intermediate. researchgate.netportlandpress.com In the second step, water hydrolyzes this intermediate, releasing glycolate and regenerating the free enzyme. researchgate.netnih.govresearchgate.netportlandpress.com
Quantum mechanics/molecular mechanics (QM/MM) methods have been employed to further elucidate the catalytic mechanism. These studies suggest that the dehalogenation efficiency catalyzed by FAcD follows the order of defluorination > dechlorination > debromination. researchgate.net The activation of the C-F bond and the subsequent nucleophilic attack by aspartate and water have been identified as key steps in the process. researchgate.netacs.org Residues such as arginine, histidine, tryptophan, and tyrosine in the active site are thought to play roles in stabilizing the leaving fluoride ion and facilitating the reaction. nih.govresearchgate.netrsc.org
Diversity of Fluoroacetate-Metabolizing Microbial Consortia
Fluoroacetate-degrading microorganisms are found in diverse environments, including soil, rumen fluid, and even the human gut. nih.govpnas.orgnih.govresearchgate.net This widespread distribution highlights the importance of microbial activity in the natural attenuation of fluoroacetate.
Isolation and Identification of Fluoroacetate-Utilizing Bacteria
Numerous bacterial species capable of utilizing fluoroacetate as a sole carbon source have been isolated and identified. Early studies isolated pseudomonads from soil that could catalyze the defluorination of fluoroacetate. semanticscholar.org More recent research has identified a variety of bacteria with this capability.
For instance, studies on caprine rumen fluid in Brazil led to the isolation and identification of Pigmentiphaga kullae and Ancylobacter dichloromethanicus as bacteria capable of degrading sodium fluoroacetate, releasing fluoride ions. researchgate.netnih.govresearchgate.net Another significant finding is the isolation of an anaerobic bovine rumen bacterium belonging to the phylum Synergistetes, designated strain MFA1, which metabolizes fluoroacetate under anaerobic conditions, producing acetate (B1210297) and fluoride. nih.govoup.comresearchgate.net Other bacteria known to possess fluoroacetate dehalogenase activity include Pseudomonas fluorescens, Pseudomonas acidovorans, Delftia acidovorans, and Moraxella sp. nih.govnih.govnih.gov The isolation and characterization of these diverse bacteria underscore the varied microbial strategies for dealing with fluoroacetate.
Fungal Metabolism of Fluoroacetate
While bacterial degradation of fluoroacetate is well-documented, some fungi have also been shown to metabolize this compound. Studies have isolated soil fungi, such as Aspergillus fumigatus, Fusarium oxysporum, Penicillium purpurescens, and Penicillium restriction, that can degrade fluoroacetate. nih.govresearchgate.net These fungi were found to degrade fluoroacetate in both the presence and absence of other carbon sources, with higher degradation observed in the presence of peptone. nih.gov This indicates that fungal communities in soil also contribute to the natural detoxification of fluoroacetate, although the specific enzymatic pathways and mechanisms in fungi may differ from those in bacteria and warrant further investigation.
Metabolic Fate of Fluorine and Carbon Intermediates Post-Degradation
The microbial degradation of fluoroacetic acid (FA) primarily involves the enzymatic cleavage of the carbon-fluorine bond, a crucial step due to the inherent stability of this linkage. The most well-characterized mechanism for this process is mediated by the enzyme fluoroacetate dehalogenase. acs.orgmdpi.comfu-berlin.deresearchgate.netnih.govportlandpress.com This enzyme catalyzes a hydrolytic dehalogenation reaction. acs.orgmdpi.comfu-berlin.deresearchgate.netnih.gov
The direct product of the fluoroacetate dehalogenase activity is the release of a fluoride ion (F⁻) and glycolate (hydroxyacetic acid). acs.orgmdpi.comfu-berlin.deresearchgate.net This enzymatic defluorination effectively detoxifies fluoroacetate by removing the fluorine atom responsible for its inhibitory effects on the tricarboxylic acid (TCA) cycle in susceptible organisms.
Following the release of fluoride, the carbon intermediate, glycolate, can be further metabolized by the microorganisms. For some bacteria, glycolate can serve as a sole source of carbon and energy, indicating its entry into central metabolic pathways. mdpi.com This allows the microbes to utilize the carbon backbone of fluoroacetate for growth and energy production after the removal of the toxic fluorine moiety.
While the primary biodegradation pathway for detoxification and carbon utilization involves defluorination to glycolate, it is important to note an alternative metabolic fate of fluoroacetate observed in various organisms, including some microorganisms, which is linked to its toxicity. Fluoroacetate can be converted to fluoroacetyl coenzyme A, which subsequently condenses with oxaloacetate to form fluorocitrate. wikipedia.orgwikipedia.orgunl.eduoup.comresearchgate.net Fluorocitrate is a potent inhibitor of aconitase, an enzyme in the TCA cycle, leading to metabolic disruption. wikipedia.orgwikipedia.orgunl.eduoup.comresearchgate.net However, in the context of microbial biodegradation for overcoming toxicity and utilizing the compound, the defluorination pathway yielding glycolate is the key process.
Several bacterial species have been identified that possess the ability to degrade fluoroacetate. These include genera such as Pseudomonas, Paenibacillus, Burkholderia, Cupriavidus, Staphylococcus, Ancylobacter, Ralstonia, and Stenotrophomonas. nih.govwikipedia.org The fungus Fusarium solani has also been noted for its ability to degrade fluoroacetate. wikipedia.org Studies have quantified the defluorination rates by various bacterial isolates. nih.gov
| Bacterial Isolate | Defluorination Rate (mmol L⁻¹ F⁻ in 32 hours) |
| Paenibacillus sp. (ECPB01) | 20 nih.gov |
| Burkholderia sp. (ECPB02) | 20 nih.gov |
| Cupriavidus sp. (ECPB03) | 20 nih.gov |
| Staphylococcus sp. (ECPB04) | 20 nih.gov |
| Ancylobacter sp. (ECPB05) | 20 nih.gov |
| Ralstonia sp. (ECPB06) | 20 nih.gov |
| Stenotrophomonas sp. (ECPB07) | 20 nih.gov |
These findings highlight the capacity of specific microbial populations to enzymatically cleave the carbon-fluorine bond in fluoroacetate, leading to the release of fluoride and the formation of glycolate, which can then be channeled into central metabolic pathways for energy and biomass synthesis.
Synthetic Methodologies and Chemical Analogues of Fluoroacetic Acid
Laboratory Synthesis Routes for Fluoroacetic Acid
Laboratory synthesis of fluoroacetic acid can be achieved through several distinct routes, each with its own advantages and limitations.
Direct Fluorination Techniques
Direct fluorination aims to introduce a fluorine atom directly into the acetic acid structure or a related precursor. While conceptually straightforward, direct fluorination with elemental fluorine (F₂) can be highly reactive and non-selective, often requiring specialized equipment and conditions. Research has explored the use of different fluorinating agents and reaction conditions to improve selectivity and yield. Electrophilic fluorination of enolate esters is one approach used in the synthesis of fluorinated acetic acid derivatives. beilstein-journals.org
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis utilizes enzymes to catalyze specific steps in the synthetic route. The enzyme fluorinase is known to catalyze the formation of a carbon-fluorine bond, typically using S-adenosyl-L-methionine as a precursor. smolecule.com This enzymatic method offers a more environmentally benign route compared to traditional chemical fluorination methods and can be highly selective.
Synthesis and Characterization of Fluoroacetate (B1212596) Derivatives
Fluoroacetic acid serves as a versatile building block for the synthesis of a variety of fluorinated compounds, including esters, amides, and other fluorinated carboxylic acid analogues.
Esters and Amides of Fluoroacetic Acid
Esters of fluoroacetic acid, such as methyl fluoroacetate and ethyl fluoroacetate, are commonly synthesized through the reaction of fluoroacetic acid with the corresponding alcohol under esterification conditions. meilechem.com Alternatively, they can be prepared by the halide exchange reaction between the corresponding chloroacetate (B1199739) and a metal fluoride (B91410) like potassium fluoride, often employing catalysts and specific reaction conditions to optimize yield and purity. google.comwikipedia.orgchemicalbook.comprepchem.comgoogle.comgoogle.com
Data Table: Synthesis of Fluoroacetate Esters via Halide Exchange
| Reactant 1 | Reactant 2 | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Ref. |
| Ethyl chloroacetate | - | KF | Ionic liquid catalyst | Polar aprotic solvent | 110-150 | Ethyl fluoroacetate | - | google.com |
| Methyl chloroacetate | - | KF | Ionic liquid catalyst | Polar aprotic solvent | 110-150 | Methyl fluoroacetate | - | google.com |
| Ethyl chloroacetate | - | KF | Cetyltrimethylammonium bromide | Acetamide, Sulfolane | 165 (initial), 120 (reaction) | Ethyl fluoroacetate | 83.5 | chemicalbook.com |
| Ethyl chloroacetate | - | KF | - | Acetamide | 110-140 | Ethyl fluoroacetate | 52 | prepchem.com |
| Ethyl chloroacetate | - | KF solid dispersion | - | - | 10-60 | Ethyl fluoroacetate | 98.4-99.4 | google.com |
| Methyl chloroacetate | - | KF solid dispersion | - | - | 10-60 | Methyl fluoroacetate | 99.0 | google.com |
| Methyl chloroacetate | Potassium fluoride | Phase-transfer catalyst | Dimethylformamide, Acetamide | 100-160 | Methyl fluoroacetate | - | wikipedia.orggoogle.com |
Fluoroacetamide can be synthesized by the reaction of α-chloroacetamide with potassium fluoride at elevated temperatures. chemicalbook.com Another method involves heating potassium fluoride with ammonium (B1175870) sulfato-acetamide or potassium sulfato-acetamide. google.com Fluoroacetamides can also be synthesized through fluorinative ring-cleavage reactions of cyclic β-diketones or through the arylation of α-fluoro-α-nitrosulfonylmethanes. researchgate.net Reductive functionalization of fluoroacetamides has been explored as a method for synthesizing fluorinated amines. rsc.orgacs.org
Fluorinated Carboxylic Acid Analogues
Fluoroacetic acid is the simplest α-fluorinated carboxylic acid. Analogues include difluoroacetic acid and trifluoroacetic acid, where one or both of the remaining hydrogen atoms on the alpha carbon are replaced by fluorine atoms.
Difluoroacetic acid (CHF₂COOH) can be prepared by the reaction of dichloroacetic acid with potassium fluoride in water at elevated temperatures. chemicalbook.comalfa-chemical.com Another route involves the reaction of tetrafluoroethylene (B6358150) with an aqueous solution of an inorganic base, followed by hydrolysis of the intermediate. google.com Transesterification of a difluoroacetic acid ester with a carboxylic acid can also yield difluoroacetic acid. google.com
Trifluoroacetic acid (CF₃COOH) is a widely used fluorinated carboxylic acid. It can be synthesized through various methods, including the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene or trichloroethylene. wikipedia.orgtestbook.com Another route involves the hydrolysis of trifluoroacetyl chloride. google.com The Halex reaction, reacting acetyl chloride with hydrogen fluoride in the presence of a Lewis acid catalyst, is also a method for preparing trifluoroacetic acid. testbook.com More recent methods include the reaction of trifluoroethane with hydrogen peroxide over a solid catalyst. wipo.int
Other fluorinated carboxylic acid analogues include α-monofluoroalkanoic acids, which can be synthesized using reagents like hydrogen fluoride and N-bromoacetamide, diethyl monofluoromalonate, or perchloryl fluoride. cdnsciencepub.comcdnsciencepub.com Diethyl fluoromalonate is a versatile building block for the synthesis of various fluorinated compounds, including 2-fluoro-2-arylacetic acid derivatives. beilstein-journals.orgd-nb.infoacsgcipr.org
Data Table: Synthesis of Fluorinated Carboxylic Acid Analogues
| Compound | Formula | Selected Synthesis Methods | Ref. |
| Fluoroacetic acid | C₂H₃FO₂ | Halogen exchange from chloro- or bromoacetate, Acidification of sodium fluoroacetate, Chemoenzymatic synthesis | google.comwikipedia.orgchemicalbook.comprepchem.comgoogle.comgoogle.comjournals.co.zachemicalbook.com, smolecule.com |
| Difluoroacetic acid | C₂H₂F₂O₂ | Reaction of dichloroacetic acid with KF, Reaction of tetrafluoroethylene with base, Transesterification | chemicalbook.comalfa-chemical.com, google.com, google.com |
| Trifluoroacetic acid | C₂HF₃O₂ | Oxidation of chlorinated or fluorinated propene/ethylene, Hydrolysis of trifluoroacetyl chloride, Halex reaction, Reaction of trifluoroethane with H₂O₂ | wikipedia.orgtestbook.com, google.com, testbook.com, wipo.int |
| α-Monofluoroalkanoic acids | RCHFCOOH | Using HF + N-bromoacetamide, diethyl monofluoromalonate, or perchloryl fluoride | cdnsciencepub.comcdnsciencepub.com |
| 2-Fluoro-2-arylacetic acids | ArCHFCOOH | Using diethyl fluoromalonate as building block | beilstein-journals.orgd-nb.info |
Novel Fluorination Strategies for Aliphatic Carboxylic Acids
The introduction of fluorine atoms into organic molecules, particularly into aliphatic carboxylic acids, is a significant area of research due to the impact of fluorine on the physicochemical properties of compounds, relevant in pharmaceuticals, agrochemicals, and materials science. While traditional methods exist, novel strategies are continuously being developed to achieve higher efficiency, selectivity, and broader substrate scope.
Recent advancements in the fluorination of aliphatic carboxylic acids have explored various approaches, including photoredox catalysis, metal-catalyzed decarboxylative fluorination, and C-H activation followed by fluorination. These methods often aim to convert readily available carboxylic acids into valuable fluorinated products.
One notable strategy involves visible light-promoted photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids. This method allows for the direct conversion of carboxylic acids to the corresponding alkyl fluorides under mild, redox-neutral conditions. nih.govnih.govresearchgate.netorganic-chemistry.org The process typically involves the photon-induced oxidation of carboxylates, generating carboxyl radicals that undergo rapid CO₂ extrusion to form alkyl radicals. These alkyl radicals then react with a fluorinating reagent, such as Selectfluor, to yield the desired fluoroalkanes. nih.gov This approach has demonstrated broad substrate compatibility, tolerating primary, secondary, and tertiary alkyl carboxylic acids. nih.gov Studies have indicated that substrates with heteroatoms near the carboxyl group or benzylic/homobenzylic carboxylic acids can undergo faster CO₂ extrusion and fluorination due to stabilization of the transient radical intermediate. nih.gov
Another area of development is metal-catalyzed decarboxylative fluorination. Silver catalysis, for instance, has been explored for the decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor in aqueous solutions. researchgate.netorganic-chemistry.org This method, proceeding via a radical pathway, has shown efficiency and chemoselectivity. researchgate.netorganic-chemistry.org Furthermore, iron salts have been utilized as inexpensive photocatalysts for the direct decarboxylative fluorination of aliphatic carboxylic acids under visible light. researchgate.netacs.orgresearchgate.net This iron-catalyzed method is reported to be efficient for a diverse array of carboxylic acids and can be performed on a gram scale. acs.org Mechanistic studies suggest a photoinduced ligand-to-metal charge transfer process that generates carboxyl radical intermediates. acs.org
Nucleophilic decarboxylative fluorination catalyzed by silver has also emerged as a strategy. This method allows for the synthesis of fluorinated motifs from unactivated carboxylic acids using a nucleophilic fluoride source, offering advantages in terms of cost efficiency and functional group tolerance compared to traditional electrophilic methods. acs.orgacs.orgx-mol.net
Beyond decarboxylative approaches, methods involving the direct conversion of carbon-hydrogen bonds in carboxylic acids into carbon-fluorine bonds are being investigated. A recent method describes the direct introduction of fluorine atoms into aliphatic carboxylic acids using a palladium catalyst for C-H activation followed by the formation of a carbon-fluorine bond facilitated by a specifically designed oxidizing reagent. research-in-germany.org This approach simplifies the synthetic route compared to multi-step processes. research-in-germany.org
The synthesis of α-fluorocarboxylic acids, a class that includes fluoroacetic acid, has also seen advancements. Methods include silver-catalyzed decarboxylative fluorination of malonic acid derivatives and the reaction of ketene (B1206846) acetals with AcOF. organic-chemistry.org
The research highlights the ongoing efforts to develop more efficient, selective, and practical methods for introducing fluorine into aliphatic carboxylic acids, contributing to the broader field of fluorinated molecule synthesis.
Table 1: Examples of Novel Fluorination Strategies for Aliphatic Carboxylic Acids
| Strategy | Catalyst/Reagent | Conditions | Substrate Scope | Key Features | Reference |
| Photoredox Decarboxylative Fluorination | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Selectfluor | Visible light | Primary, secondary, tertiary aliphatic carboxylic acids | Redox-neutral, operationally simple, broad substrate scope | nih.govorganic-chemistry.org |
| Silver-Catalyzed Decarboxylative Fluor. | AgNO₃ / Selectfluor | Aqueous solution | Aliphatic carboxylic acids | Efficient, chemoselective, radical pathway | researchgate.netorganic-chemistry.org |
| Iron-Catalyzed Photoredox Decarboxylative Fluor. | Iron salt / Selectfluor | Visible light | Diverse aliphatic carboxylic acids | Inexpensive catalyst, gram-scale synthesis, LMCT mechanism | researchgate.netacs.org |
| Nucleophilic Decarboxylative Fluorination | Silver catalyst / Nucleophilic fluoride (e.g., Et₃N·3HF) | Mild conditions | Unactivated carboxylic acids | Cost-efficient, broad functional group tolerance, late-stage functionalization | acs.orgacs.org |
| C-H Activation / Fluorination | Palladium catalyst / Oxidizing reagent | Specific reaction conditions | Aliphatic carboxylic acids | Direct C-H to C-F conversion, simplified route | research-in-germany.org |
Table 2: Representative Yields from Photoredox Decarboxylative Fluorination
| Carboxylic Acid Substrate | Fluorinated Product | Yield (%) | Reference |
| Primary, secondary, and tertiary alkyl carboxylic acids | Corresponding alkyl fluorides | Varied | nih.gov |
| Substrates with heteroatoms near carboxyl group (e.g., α or β) | Corresponding fluoroalkanes | 90-99 | nih.gov |
| Benzylic and homobenzylic carboxylic acids | Corresponding benzylic and homobenzylic fluorides | 82-92 | nih.gov |
| 4-tert-butylcyclohexanecarboxylic acid | 4-tert-butylfluorocyclohexane | Data not explicitly provided in snippets for this specific example, but method is general for cyclic secondary acids | nih.gov |
| Cyclic hexyl carboxylic acid derivatives | Corresponding fluorinated products | 61-88 | acs.org |
| Linear secondary carboxylic acid derivatives | Corresponding fluorinated products | 66 | acs.org |
Advanced Analytical Techniques and Detection Strategies for Fluoroacetic Acid
Chromatographic Methodologies for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For fluoroacetic acid, several chromatographic techniques are utilized, each with specific advantages depending on the sample matrix and analytical objective.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Since fluoroacetic acid itself is not sufficiently volatile for direct GC analysis, a derivatization step is typically required to convert it into a more volatile form.
Common derivatization strategies include esterification. One established method involves the ethylation of fluoroacetic acid (FAA) with ethanol (B145695) in the presence of sulfuric acid. The resulting ethyl fluoroacetate (B1212596) is then extracted using solid-phase microextraction (SPME) and analyzed by GC-MS. nih.gov This approach is effective for determining FAA in water and biological samples, offering low detection limits. nih.gov Another effective derivatization technique is pentafluorobenzylation. In this method, fluoroacetic acid is converted to its pentafluorobenzyl (PFB) derivative, which can be readily analyzed by GC-MS. oup.comnih.gov This procedure has been successfully applied to various samples, including beverages like orange juice and milk. oup.com
The coupling of GC with a mass spectrometer allows for definitive identification based on the mass-to-charge ratio of the fragmented ions, providing a high degree of confidence in the results. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity for trace-level detection. nih.govthermofisher.com
Table 1: GC-MS Detection Limits for Fluoroacetic Acid
| Derivatization Method | Matrix | Detection Limit (GC-MS, full-scan) | Detection Limit (GC-MS, SIM mode) | Source |
|---|---|---|---|---|
| Pentafluorobenzylation | General | 0.42–0.50 µg/mL | 10 ng/mL (in urine and serum) | oup.comnih.gov |
| Ethylation | Water | 0.001 µg/mL | Not specified | nih.gov |
| Ethylation | Blood Plasma / Organ Homogenates | 0.01 µg/mL / 0.01 µg/g | Not specified | nih.gov |
High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile compounds and is well-suited for the direct analysis of fluoroacetic acid without derivatization. The choice of the stationary phase (column) and mobile phase is crucial for achieving effective separation.
Several specialized HPLC columns have been developed for the analysis of small organic acids like fluoroacetate. For instance, mixed-mode columns that combine HILIC (Hydrophilic Interaction Chromatography) and anion-exchange mechanisms can provide enhanced retention and improved peak shape for carboxylic acids. zodiaclifesciences.com The BIST™ A+ column, a negatively-charged, cation-exchange column, has been used to separate fluoroacetic acid, difluoroacetic acid, and trifluoroacetic acid, which is contrary to conventional chromatographic approaches. researchgate.net This method relies on a multi-charged positive buffer in a largely organic mobile phase to facilitate the interaction between the negatively charged analytes and the negatively charged column surface. researchgate.net Other methods have utilized columns like the YMC Basic for the determination of related compounds such as trifluoroacetic acid in drug substances. ijpbs.com The detection is often performed using a UV detector, with monitoring at low wavelengths around 200 nm. ijpbs.com
Table 2: HPLC Columns and Conditions for Fluoroacetic Acid and Related Compounds
| Column Type | Separation Mechanism | Key Mobile Phase Component | Analyte(s) | Source |
|---|---|---|---|---|
| BIST™ A+ | Bimolecular Ion-exchange/Cation-exchange | N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) buffer in Acetonitrile | Fluoroacetic acid, Difluoroacetic acid, Trifluoroacetic acid | researchgate.net |
| Zodiac HST N | Mixed-mode (HILIC and Anion-exchange) | Sulfuric acid | Trifluoroacetic acid, Acetic acid | zodiaclifesciences.com |
| YMC Basic | Reverse-phase | Potassium phosphate (B84403) buffer and Acetonitrile | Trifluoroacetic acid | ijpbs.com |
Ion chromatography (IC) is a premier technique for the analysis of inorganic and small organic ions. While it can be used for the direct analysis of fluoroacetate, it is particularly powerful for measuring the inorganic fluoride (B91410) ion (F⁻) that results from the degradation of fluoroacetic acid and other organofluorine compounds. This is a crucial application in environmental studies and in understanding the metabolic fate of fluorinated substances.
Modern IC systems, often equipped with high-capacity anion-exchange columns like the Dionex IonPac AS18, allow for the effective separation of fluoride from other anions. nih.gov The use of a hydroxide-selective eluent, generated electrolytically, provides a stable baseline and enables gradient elution, which is essential for separating weakly retained ions like fluoride from more strongly retained species. nih.gov Suppressed conductivity detection is the standard for achieving high sensitivity. nih.gov Historically, a challenge in fluoride analysis by IC was its early elution time, often co-eluting with the "water dip," but advancements in column technology have largely resolved this issue. nih.govsquarespace.com
Spectroscopic Identification and Characterization Methods
Spectroscopic techniques provide invaluable information about molecular structure and are used for the definitive identification and characterization of fluoroacetic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation. asme.org For fluoroacetate, several NMR techniques can be employed.
¹⁹F NMR: This is the most direct method for observing the fluorine atom in fluoroacetate. As naturally occurring organofluorine compounds are rare, ¹⁹F NMR is highly specific and can detect fluorometabolites in complex biological mixtures with minimal sample preparation. researchgate.net
¹H NMR and ¹³C NMR: Even without a specialized fluorine probe, the presence of fluoroacetate can be confirmed using standard ¹H and ¹³C NMR. asme.orgasme.org In the ¹H NMR spectrum, the protons on the carbon adjacent to the fluorine atom exhibit a characteristic splitting pattern (a doublet) due to coupling with the fluorine nucleus (²JHF). Similarly, in the ¹³C NMR spectrum, the carbon atom bonded to fluorine shows a large one-bond coupling constant (¹JCF), resulting in a doublet. These distinct coupling patterns provide unambiguous evidence for the C-F bond. asme.org
The acquisition of routine proton and carbon NMR spectra offers a straightforward and powerful method for the identification of fluoroacetate. asme.orgasme.org
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. While detailed studies specifically on fluoroacetic acid are less common in the provided literature, data from the closely related trifluoroacetic acid (TFA) can provide insight into the characteristic vibrational modes.
In the IR spectrum of a carboxylic acid, key features include the O-H stretching of the carboxyl group, the C=O (carbonyl) stretching, and C-O stretching. For fluorinated carboxylic acids, the C-F stretching vibrations are also prominent and typically appear as strong absorptions in the infrared spectrum. For trifluoroacetic acid, strong infrared absorptions between 1185 cm⁻¹ and 1244 cm⁻¹ have been assigned to the C-F stretching vibrations. aip.orgaip.org The carbonyl (C=O) stretching frequency in fluorinated acids is shifted to higher wavenumbers compared to non-fluorinated counterparts due to the strong electron-withdrawing effect of the fluorine atoms. aip.orgaip.org These characteristic absorption bands can be used for the identification and structural characterization of fluoroacetic acid. aip.orgaip.org
Electrophoretic and Capillary Electrophoresis Approaches
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of small ions like fluoroacetate, offering advantages such as high separation efficiency, short analysis times, and minimal sample consumption. wichita.edu Among the various CE modes, Capillary Zone Electrophoresis (CZE) is particularly well-suited for the analysis of fluoroacetate due to the compound's ionic nature in aqueous solutions. nih.govresearchgate.net
A significant challenge in the detection of fluoroacetate using CE is its lack of a strong chromophore, which makes conventional UV-Vis absorbance detection less effective. nih.gov To overcome this, researchers have successfully employed indirect detection methods, with capacitively coupled contactless conductivity detection (C4D) proving to be a sensitive and robust approach. nih.govresearchgate.netnih.gov C4D measures the change in conductivity as an analyte band passes the detector, making it ideal for small, non-UV-absorbing ions. tiscali.czmdpi.com
A notable application of this technique is the determination of fluoroacetate in complex biological matrices, such as blood serum, for forensic purposes. nih.govresearchgate.net Research has demonstrated a sensitive and rapid CZE-C4D method for quantifying fluoroacetate in serum samples. In this method, sample preparation involves a straightforward protein precipitation step with ethanol. The separation is achieved using a background electrolyte (BGE) composed of histidine and gluconic acid at a specific pH to optimize the electrophoretic mobility and separation of fluoroacetate from other endogenous ions. nih.govresearchgate.net This method is capable of achieving detection limits well below the lethal dose for humans, highlighting its suitability for toxicological and forensic investigations. nih.govresearchgate.net
The key parameters for the successful separation and detection of fluoroacetate in blood serum using CZE-C4D are summarized in the table below.
Table 1: Research Findings for Fluoroacetic Acid Detection by CZE-C4D
| Parameter | Value / Description | Source |
|---|---|---|
| Technique | Capillary Zone Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CZE-C4D) | nih.gov, researchgate.net |
| Sample Matrix | Blood Serum | nih.gov, researchgate.net |
| Sample Preparation | Protein removal via precipitation with ethanol | nih.gov, researchgate.net |
| Background Electrolyte (BGE) | 15 mmol/L Histidine and 30 mmol/L Gluconic Acid | nih.gov, researchgate.net |
| pH of BGE | 3.85 | nih.gov, researchgate.net |
| **Linearity (R²) ** | 0.9995 (up to 75 μmol/L) | nih.gov, researchgate.net |
| Limit of Detection (LOD) | 0.15 mg/kg in blood serum | nih.gov, researchgate.net |
Development of Novel Biosensors and Chemsensors for Fluoroacetate
The development of biosensors and chemosensors offers a promising avenue for the rapid, selective, and on-site detection of toxic compounds like fluoroacetate, potentially complementing traditional laboratory-based analytical methods. nih.gov These sensor technologies aim to convert the molecular recognition of an analyte into a measurable signal, such as a change in fluorescence or an electrical current. nih.govijcrt.org
Biosensors for fluoroacetate detection are primarily conceptualized around the principle of enzyme inhibition. Fluoroacetate's toxicity stems from its conversion to fluoroacetyl-CoA, which then reacts with citrate (B86180) synthase to form fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase, leading to a disruption of the Krebs cycle. A biosensor could theoretically be designed using aconitase or another susceptible enzyme as the biological recognition element. The presence of fluoroacetate would lead to enzyme inhibition, and the resulting decrease in enzymatic activity could be measured and correlated to the analyte's concentration. However, while the biochemical mechanism is well-understood, the development of a practical and validated biosensor specifically for fluoroacetate remains an area of active research with limited examples in peer-reviewed literature.
Chemosensors rely on a synthetic receptor that is designed to selectively bind to the target analyte, producing a signal through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). ijcrt.orgfrontiersin.org For fluoroacetate, a potential design strategy involves creating a receptor with a high affinity for the carboxylate group and the ability to interact with the highly electronegative fluorine atom. Upon binding of the fluoroacetate anion, a conformational change in the chemosensor could alter the properties of an integrated fluorophore or chromophore, leading to a detectable optical response (e.g., fluorescence quenching or enhancement). nih.govmdpi.com Despite the significant progress in chemosensor design for various anions, the creation of sensors with high selectivity for fluoroacetate over structurally similar anions like acetate (B1210297) is a considerable challenge. As with biosensors, the development of highly selective and sensitive chemosensors specifically tailored for fluoroacetic acid is still an emerging field.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Fluoroacetic Acid |
| Acetate |
| Ethanol |
| Histidine |
| Gluconic Acid |
| Fluoroacetyl-CoA |
| Citrate |
Theoretical and Computational Chemistry of Fluoroacetate Systems
Quantum Chemical Calculations of Fluoroacetic Acid Structure and Reactivity
Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are extensively used to investigate the electronic structure, geometry, and reactivity of fluoroacetic acid. These calculations can provide detailed information about bond lengths, angles, charge distributions, and energy landscapes.
Density Functional Theory (DFT) Studies
DFT is a widely used computational method for studying the properties of fluoroacetic acid due to its balance of accuracy and computational cost mdpi.com. DFT studies have been employed to investigate various aspects, including the adsorption of fluoroacetic acid on surfaces, where it was found that adsorption on different surfaces of TiO2 can occur via proton transfer depending on the surface researchgate.net. Calculated interaction energies for adsorption on the (1 0 0) surface were -18.36 kcal/mol for fluoroacetic acid researchgate.net. DFT calculations, often with specific functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to determine molecular geometries and energies of different conformers mdpi.comresearchgate.netmdpi.com. These calculations have shown that cis rotamers of fluoroacetic acid are generally more stable researchgate.net. DFT has also been used to study hydrogen bond interactions in fluoroacetic acid dimers, revealing a decrease in hydrogen bond strength compared to acetic acid dimers researchgate.net. Furthermore, DFT calculations have provided insights into the mechanism of dehalogenation reactions involving fluoroacetic acid, modeling the SN2 initiation reaction and analyzing the electronic activity driving the reaction aip.org.
Molecular Dynamics Simulations of Fluoroacetate (B1212596) Interactions (Non-biological effect focus)
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time nih.gov. While often applied to biological systems, MD simulations can also be used to explore the non-biological interactions of fluoroacetate, such as its behavior in different solvents or its interactions with non-biological surfaces. These simulations can provide information on molecular motion, conformational changes, and the formation and breaking of non-covalent interactions nih.govacs.org. MD simulations, sometimes coupled with quantum mechanical calculations (QM/MM), can investigate complex processes like the enzymatic degradation of fluoroacetate by analyzing the dynamics and interactions within the system, although this often has biological context nih.govnih.gov. However, the principles and methods used in MD simulations can be applied to study the non-biological interactions and dynamics of fluoroacetate in various environments lammps.org.
Prediction of Conformational Landscape and Energetics
Computational methods are vital for predicting the possible three-dimensional arrangements (conformers) of fluoroacetic acid and their relative energies, defining the conformational landscape uva.esresearchgate.net. Ab initio and DFT methods have been employed to study the theoretically possible conformers of fluoroacetic acid, determining their molecular geometries and relative stabilities in the gaseous phase researchgate.net. Studies using microwave spectroscopy in conjunction with computational methods have also redetermined the molecular structures of rotational isomers (conformers) of fluoroacetic acid capes.gov.br. These studies can estimate the energy barriers between different conformers, providing insight into their interconversion pathways uva.es. The energy effect involved in geometry relaxation between rotational isomers has been estimated to be around 1–2 kcal/mole, which can be greater than the cis-trans energy differences themselves capes.gov.br.
Computational Modeling of Carbon-Fluorine Bond Properties
Computational modeling is essential for understanding the unique properties of the carbon-fluorine (C-F) bond in fluoroacetic acid. The C-F bond is known to be one of the strongest covalent bonds in organic chemistry, largely due to the high electronegativity of fluorine and the resulting significant polarity nih.gov. Computational studies can investigate the electron distribution in the C-F bond, the partial charges on the carbon and fluorine atoms, and the bond dissociation energy nih.gov. DFT calculations and other quantum chemical methods are used to analyze the electronic structure and bonding characteristics that contribute to the C-F bond's strength and inertness aip.orgnih.govresearchgate.netscience.gov. These models can help explain why the C-F bond is resistant to nucleophilic displacement compared to other carbon-halogen bonds wikipedia.org. While enzymatic cleavage of the C-F bond in fluoroacetate by dehalogenases is a biological process, computational studies, including QM/MM approaches, have been used to understand the mechanism of this cleavage at the molecular level, providing insights into the activation of this strong bond nih.govnih.gov.
Future Research Trajectories in Fluoroacetic Acid Chemistry and Biochemistry
Unexplored Biosynthetic Pathways and Enzymes
Despite fluoroacetate's natural occurrence in certain plant species and microorganisms, the complete biosynthetic pathways in many of these organisms remain largely unknown nih.govnih.gov. For instance, the precise mechanisms and enzymes involved in the conversion of precursors like fluoropyruvate to fluoroacetate (B1212596) in plants such as Dichapetalum cymosum have yet to be fully identified nih.gov. Similarly, while the fluorinase enzyme responsible for the initial fluorination step in Streptomyces cattleya has been characterized, the full suite of genes and enzymes involved in the complete biosynthetic pathway to fluoroacetate and other fluorinated metabolites like 4-fluorothreonine (B18676) in this bacterium is still under investigation ukri.orgmdpi.comresearchgate.net. Future research should focus on:
Identifying the complete set of genes and enzymes involved in fluoroacetate biosynthesis in various producing organisms, including plants and bacteria, potentially utilizing techniques like gene knockout experiments to establish their roles ukri.org.
Characterizing the biochemical mechanisms of these newly identified enzymes, including their structures and catalytic activities ukri.org.
Exploring the potential for biotechnological applications, such as engineering host organisms to produce fluorinated compounds through the transfer of identified fluorinase and related biosynthetic genes ukri.org.
Investigating the biosynthesis of other fluorinated natural products, such as ω-fluoro-fatty acids found in Dichapetalum toxicarium, which are believed to be formed from fluoroacetate starting units nih.govtandfonline.com.
Advanced Understanding of Environmental Transport Dynamics
The environmental fate and transport of fluoroacetic acid are critical areas for continued research. While fluoroacetate is known to be degraded by various microorganisms in the environment, a more advanced understanding of its dynamics is needed nih.govwikipedia.org. Future research should aim to:
Develop more sophisticated models to predict the transport and distribution of fluoroacetate in various environmental compartments, including soil, water, and air, considering factors such as soil properties and water solubility wikipedia.orgitrcweb.orgnih.gov.
Investigate the potential for long-range atmospheric transport and subsequent deposition, similar to studies conducted for other fluorinated compounds like trifluoroacetic acid (TFA) nih.govmdpi.com.
Further explore the microbial degradation pathways of fluoroacetate, including the identification and characterization of novel fluoroacetate-degrading bacteria and their dehalogenase enzymes, particularly focusing on anaerobic degradation which is less understood oup.comacs.org.
Assess the potential for bioaccumulation of fluoroacetate in various organisms within different ecosystems, building upon existing knowledge of its uptake by plants mdpi.com.
Development of Next-Generation Analytical Platforms
Accurate and sensitive detection of fluoroacetic acid in various matrices is essential for environmental monitoring, food safety, and biological studies. While methods like GC-MS/MS and LC-MS/MS have been developed, there is a need for next-generation analytical platforms offering enhanced sensitivity, specificity, and high-throughput capabilities slideshare.netrsc.orgresearchgate.netresearchgate.net. Future research should focus on:
Developing novel derivatization strategies to improve the volatility and detectability of fluoroacetate in complex samples rsc.orgresearchgate.net.
Exploring the application of advanced mass spectrometry techniques, such as high-resolution mass spectrometry, for more confident identification and quantification of fluoroacetate and its metabolites slideshare.net.
Developing rapid, on-site detection methods for fluoroacetate in environmental samples and food products to facilitate quicker responses to contamination events slideshare.netresearchgate.net.
Improving analytical methods for the simultaneous detection of fluoroacetate and its related fluorinated compounds and metabolites sielc.com.
Novel Synthetic Approaches to Fluoroacetate Derivatives
The synthesis of fluoroacetate and its derivatives is important for research purposes, including the creation of probes for studying its biological activity and the development of new fluorinated compounds with potential applications. Future research in this area could explore:
Developing more efficient and environmentally friendly synthetic routes to fluoroacetic acid and its isotopically labeled variants for use in tracing studies researchgate.net.
Investigating novel catalytic methods for the selective introduction of fluorine into organic molecules, potentially inspired by enzymatic fluorination mechanisms beilstein-journals.orgnih.gov.
Synthesizing novel fluoroacetate derivatives with modified structures to investigate their biochemical properties, metabolic fate, and potential interactions with biological targets researchgate.netmdpi.com.
Exploring the use of fluoroacetate as a building block in the synthesis of more complex fluorinated natural products and pharmaceuticals tandfonline.com.
Integration of Omics Technologies in Fluoroacetate Research
The application of integrated omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a more comprehensive understanding of fluoroacetate's effects on biological systems and its role in natural processes dntb.gov.uabmrb.ionih.govhumanspecificresearch.orgisaaa.orgnih.govresearchgate.net. Future research should integrate these approaches to:
Utilize genomics and transcriptomics to identify genes and regulatory networks involved in fluoroacetate biosynthesis, degradation, and tolerance in various organisms ukri.orgresearchgate.net.
Apply proteomics to study the proteins and enzymes involved in fluoroacetate metabolism and its interactions with cellular machinery, particularly the aconitase enzyme nih.govacs.orgresearchgate.net.
Employ metabolomics to profile the metabolic changes induced by fluoroacetate exposure in organisms, providing insights into its toxic mechanisms and potential detoxification pathways dntb.gov.uaresearchgate.netnih.gov.
Integrate data from multiple omics platforms to create a systems-level understanding of how organisms produce, metabolize, and respond to fluoroacetate dntb.gov.uanih.govnih.gov.
While this section focuses on future research trajectories, it is worth noting that current analytical methods for fluoroacetate in various matrices have achieved impressive limits of detection. For instance, LC-MS/MS methods have demonstrated detection limits below 1 ng/mL in milk slideshare.net, and GC-MS/MS methods have achieved detection limits in the low µg/mL or µg/g range in water and biological samples researchgate.net. These existing capabilities provide a strong foundation for the advanced analytical platforms envisioned for future research.
Q & A
Basic: What are the critical physicochemical properties of fluoroacetic acid, and how do they influence experimental design?
Answer:
Fluoroacetic acid (C₂H₃FO₂) has a molecular weight of 78.0424 g/mol and a pKa of ~2.49 , determined via pH titration and dissociation calculations . These properties affect solubility, reactivity, and buffer compatibility. For instance, its low pKa indicates strong acidity, influencing its behavior in aqueous solutions and interactions with biological systems.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂H₃FO₂ | |
| Molecular weight | 78.0424 g/mol | |
| pKa | ~2.49 | |
| LD₅₀ (rat, oral) | 200 mg/kg |
Methodological Insight:
When designing experiments, account for its high solubility and corrosivity. Use pH-stable materials (e.g., glass or PTFE) and validate buffer systems to avoid interference with its ionization state.
Basic: What are the primary metabolic pathways and toxicological mechanisms of fluoroacetic acid?
Answer:
Fluoroacetic acid is absorbed via the gastrointestinal tract and converted to fluorocitrate , which irreversibly inhibits mitochondrial aconitase, disrupting the Krebs cycle and causing citrate accumulation . In vivo studies show species-dependent excretion: ~50% is eliminated unchanged in urine within 72 hours in rodents, with half-lives ranging from 1.1 hours (rabbits) to 13.3 hours (sheep) .
Methodological Insight:
To study metabolism, use isotopic labeling (e.g., ¹⁸F or ¹⁴C) to track distribution in organs (liver, kidneys) and quantify urinary metabolites via LC-MS/MS .
Advanced: How can researchers resolve discrepancies in reported LD₅₀ values across studies?
Answer:
Variations in LD₅₀ values (e.g., 200 mg/kg in rats vs. species-specific differences ) arise from factors like:
- Species sensitivity : Metabolic rates differ (e.g., sheep have longer half-lives ).
- Administration route : Oral vs. intravenous delivery affects bioavailability.
- Compound purity : Impurities (e.g., difluoroacetic acid) may alter toxicity.
Methodological Insight:
Standardize protocols using OECD Test Guidelines 423 (acute oral toxicity). Validate compound purity via NMR and HPLC, and control for genetic/physiological variability in animal models .
Advanced: What analytical techniques are recommended for detecting fluoroacetic acid in complex matrices?
Answer:
- GC-MS : After derivatization (e.g., methyl ester formation) to enhance volatility .
- LC-MS/MS : Direct quantification in biological fluids with a limit of detection (LOD) < 1 ppb .
- Ion chromatography : For environmental water samples, leveraging its high solubility .
Methodological Insight:
Include internal standards (e.g., deuterated fluoroacetic acid) to correct matrix effects. For tissue samples, use solid-phase extraction (SPE) to isolate the analyte .
Advanced: How can computational chemistry elucidate fluoroacetic acid’s interaction with enzymes?
Answer:
The Boys-Bernardi counterpoise method corrects basis set superposition errors in molecular docking simulations, enabling precise modeling of fluorocitrate’s binding to aconitase . Density Functional Theory (DFT) calculations predict interaction energies, guiding mutagenesis studies to validate inhibitory mechanisms .
Methodological Insight:
Use software like Gaussian or ORCA for quantum mechanical calculations. Cross-validate predictions with crystallographic data (e.g., aconitase X-ray structures) .
Advanced: How should researchers design studies to assess environmental persistence of fluoroacetic acid?
Answer:
- Microcosm experiments : Simulate soil/water systems under varying pH (2–7) and microbial activity. Monitor degradation via IC or LC-MS .
- Field studies : Track leaching potential in agricultural soils, referencing its ban under the Rotterdam Convention due to ecological risks .
Methodological Insight:
Use ¹⁹F-NMR to identify degradation byproducts (e.g., fluoride ions). Correlate persistence with organic carbon content and redox conditions .
Advanced: What experimental safeguards are critical when handling fluoroacetic acid in metabolic studies?
Answer:
- Containment : Use fume hoods and double-glove boxes for synthesis .
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields.
- Waste disposal : Neutralize with calcium hydroxide before disposal to precipitate fluoride ions .
Methodological Insight:
Implement real-time air monitoring for vapor detection (e.g., IR spectroscopy) and establish emergency protocols for accidental exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
